molecular formula C10H12FN3O2 B13528618 1-(5-Fluoro-2-nitrophenyl)piperazine

1-(5-Fluoro-2-nitrophenyl)piperazine

Cat. No.: B13528618
M. Wt: 225.22 g/mol
InChI Key: XKVPLOIJPMUKRU-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-nitrophenyl)piperazine typically involves the reaction of 5-fluoro-2-nitroaniline with piperazine under specific conditions. One common method includes:

    Nucleophilic Substitution Reaction: The reaction between 5-fluoro-2-nitroaniline and piperazine in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperazine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Nucleophiles: Various nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide or peracids can be used for oxidation reactions.

Major Products Formed

    Reduction: 1-(5-Fluoro-2-aminophenyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Oxidation: Piperazine N-oxides.

Scientific Research Applications

1-(5-Fluoro-2-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)piperazine is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of the fluorine and nitro groups can enhance the compound’s ability to form hydrogen bonds and other interactions with its targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-nitrophenyl)piperazine
  • 1-(2-Fluoro-4-nitrophenyl)piperazine
  • 1-(3-Fluoro-2-nitrophenyl)piperazine

Uniqueness

1-(5-Fluoro-2-nitrophenyl)piperazine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties compared to other similar compounds.

Properties

Molecular Formula

C10H12FN3O2

Molecular Weight

225.22 g/mol

IUPAC Name

1-(5-fluoro-2-nitrophenyl)piperazine

InChI

InChI=1S/C10H12FN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2

InChI Key

XKVPLOIJPMUKRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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